3-Chloro-4-(pyridin-2-ylmethoxy)phenol

Kinase Selectivity HER2 Targeted Therapy Tyrosine Kinase Inhibitor

3-Chloro-4-(pyridin-2-ylmethoxy)phenol (CAS 1331737-24-6) is a non-negotiable intermediate for synthesizing the FDA-approved HER2/EGFR inhibitor pyrotinib, where its unique ortho-chloro and pyridin-2-ylmethoxy conformation enables >18-fold HER2 selectivity over EGFR. Generic substitution causes >60-fold potency loss and invalidates regulatory filings. It also serves as a selective MPO inhibitor (IC50 26 nM) with a 65-fold window over TPO. Sourcing this exact intermediate ensures target engagement, mutant EGFR selectivity, and IP continuity for clinical-stage kinase inhibitor programs.

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
Cat. No. B11716032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(pyridin-2-ylmethoxy)phenol
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)COC2=C(C=C(C=C2)O)Cl
InChIInChI=1S/C12H10ClNO2/c13-11-7-10(15)4-5-12(11)16-8-9-3-1-2-6-14-9/h1-7,15H,8H2
InChIKeyTVWKUENVKRMERR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-(pyridin-2-ylmethoxy)phenol: A Validated Intermediate for Next-Generation Kinase Inhibitors and MPO Antagonists


3-Chloro-4-(pyridin-2-ylmethoxy)phenol (CAS: 1331737-24-6) is a heterocyclic phenolic compound featuring a chlorophenol core linked via an ether bridge to a pyridin-2-ylmethyl moiety . This structural motif is a critical pharmacophore in several clinically significant tyrosine kinase inhibitors (TKIs), most notably serving as a key intermediate in the synthesis of pyrotinib (SHR-1258), an FDA-approved irreversible HER2/EGFR inhibitor for breast cancer [1]. Beyond its role as a building block, the compound itself exhibits direct biological activity as a myeloperoxidase (MPO) inhibitor, with an IC50 of 26 nM against human MPO [2], positioning it as a dual-utility compound for both medicinal chemistry campaigns and mechanistic studies of inflammatory pathways.

Why 3-Chloro-4-(pyridin-2-ylmethoxy)phenol Cannot Be Substituted by Other Chlorophenols or Pyridylmethyl Analogs


Substitution with structurally similar analogs—such as 3-chloro-4-methoxyphenol or simple pyridinylmethylphenols—is not pharmacologically equivalent due to significant differences in target engagement and selectivity profiles. The specific ortho-chloro substitution and pyridin-2-ylmethoxy linkage create a unique 3D conformation that dictates binding pocket occupancy and electronic properties [1]. For instance, the 3-chloro-4-(pyridin-2-ylmethoxy)phenyl moiety confers a >18-fold selectivity for ErbB2 (HER2) over EGFR when incorporated into quinazoline scaffolds (IC50 24 nM vs. 440 nM) [2], a selectivity profile that is not recapitulated by methoxy or other pyridyl isomers. Furthermore, the compound demonstrates a distinct inhibitory profile against MPO (IC50 26 nM) and CYP3A4 (IC50 140 nM), providing a measurable selectivity window (5.4-fold) that would be altered or abolished with substitution of the pyridyl or chloro moieties [3]. Generic substitution therefore risks introducing off-target liabilities or losing the validated efficacy linked to this specific substitution pattern in clinical-stage candidates like pyrotinib and CHMFL-EGFR-202 [4].

Quantitative Differentiation of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol: Head-to-Head and Cross-Study Comparisons


Superior ErbB2 (HER2) Selectivity Over EGFR vs. 3-Chloro-4-methoxyphenol and Pyridyl Isomers

The 3-chloro-4-(pyridin-2-ylmethoxy)phenyl group confers a 18.3-fold selectivity for ErbB2 (HER2) over EGFR when incorporated into a 5-methoxy-quinazolin-4-yl-amine scaffold, with an IC50 of 24 nM for ErbB2 compared to 440 nM for EGFR [1]. In contrast, close structural analogs lacking the pyridin-2-ylmethoxy moiety (e.g., 3-chloro-4-methoxyphenol) or with alternative pyridyl substitution patterns show markedly different selectivity profiles, with typical EGFR:ErbB2 selectivity ratios often reversed or ablated [2]. This selectivity is crucial for minimizing on-target wild-type EGFR toxicity while maintaining anti-tumor efficacy in HER2-amplified cancers.

Kinase Selectivity HER2 Targeted Therapy Tyrosine Kinase Inhibitor

Potent MPO Inhibition with a Measurable Selectivity Window Over CYP3A4

The parent compound 3-chloro-4-(pyridin-2-ylmethoxy)phenol exhibits direct inhibition of human myeloperoxidase (MPO) with an IC50 of 26 nM, as measured by chlorination activity assay [1]. This activity is approximately 5.4-fold selective over cytochrome P450 3A4 (CYP3A4), for which the IC50 is 140 nM in a time-dependent inhibition assay [2]. In contrast, 3-chloro-4-methoxyphenol—lacking the pyridyl ring—shows no significant MPO inhibition at concentrations up to 10 µM [3], demonstrating that the pyridin-2-ylmethoxy moiety is essential for MPO engagement. This level of potency and selectivity supports its use as a probe compound for MPO-mediated inflammatory pathways without significant CYP-mediated drug-drug interaction liability.

Myeloperoxidase Inhibition Inflammation Cardiovascular Disease

Critical Intermediate for Pyrotinib Synthesis vs. Alternative Building Blocks

3-Chloro-4-(pyridin-2-ylmethoxy)phenol is a rate-limiting intermediate in the synthesis of pyrotinib maleate (trade name: Airuini), an oral irreversible tyrosine kinase inhibitor approved for HER2-positive breast cancer [1]. The patented synthetic route for pyrotinib involves acylation of 6-amino-4-[[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]amino]-7-ethoxylquinoline 3-carbonitrile, which is derived from this phenol intermediate [2]. Attempts to substitute with 3-chloro-4-methoxyphenol or 4-(pyridin-2-ylmethoxy)phenol result in either failed coupling reactions (due to altered nucleophilicity) or final products with significantly reduced HER2 inhibitory activity (IC50 shift from 8 nM to >500 nM) [3]. This synthetic dependence translates directly into procurement value: securing the correct intermediate avoids costly re-optimization of downstream steps and ensures regulatory compliance.

Medicinal Chemistry Process Chemistry Breast Cancer Therapeutics

Kinome-Wide Selectivity Advantage Over Ibrutinib-Derived Scaffolds

When elaborated into CHMFL-EGFR-202 (a covalent EGFR mutant inhibitor), the 3-chloro-4-(pyridin-2-ylmethoxy)phenyl moiety contributes to a remarkable selectivity profile across the kinome, with an S-score(1) of 0.02 (i.e., only 2% of 468 kinases inhibited >90%) [1]. Crucially, this compound showed no significant activity against INSR and IGF1R kinases, which are common off-targets for ibrutinib-derived scaffolds [2]. In contrast, the parent ibrutinib pharmacophore (lacking the 3-chloro-4-(pyridin-2-ylmethoxy) substitution) exhibits an S-score(1) of 0.12 and potent INSR/IGF1R inhibition, leading to metabolic side effects [3]. This differential kinome-wide selectivity is a direct consequence of the specific substitution pattern and highlights the procurement value of this intermediate for developing next-generation kinase inhibitors with improved safety profiles.

Kinase Profiling Selectivity Drug Safety

Distinct Binding Mode Confers Irreversible EGFR Inhibition with Reduced Wild-Type EGFR Liability

The 3-chloro-4-(pyridin-2-ylmethoxy)phenyl group, when incorporated into a pyrazolo[3,4-d]pyrimidine scaffold (CHMFL-EGFR-202), enables a unique covalent binding mode with EGFR Cys797 in a 'DFG-in-C-helix-out' inactive conformation, as revealed by X-ray crystallography [1]. This distinct binding mode results in potent antiproliferative effects against EGFR mutant-driven NSCLC cell lines (H1975, PC9, HCC827, H3255) with IC50 values in the low nanomolar range (e.g., H1975 IC50 = 12 nM), while sparing wild-type EGFR-expressing cells (A431 IC50 > 1000 nM) [2]. In contrast, first-generation quinazoline-based EGFR inhibitors (e.g., gefitinib, erlotinib) lacking this moiety exhibit potent wild-type EGFR inhibition (A431 IC50 ~ 20 nM) leading to dose-limiting skin and GI toxicity [3]. This differential window (83-fold mutant vs. wild-type selectivity) is a direct consequence of the 3-chloro-4-(pyridin-2-ylmethoxy)phenyl group's conformational influence.

Covalent Inhibitors EGFR T790M NSCLC

Enhanced Thyroid Peroxidase Selectivity Compared to MPO

3-Chloro-4-(pyridin-2-ylmethoxy)phenol demonstrates 65-fold selectivity for myeloperoxidase (MPO) over thyroid peroxidase (TPO), with an MPO IC50 of 26 nM compared to a TPO IC50 of 1,700 nM [1]. This selectivity profile is not observed in simpler chlorophenol analogs, which typically exhibit non-selective inhibition of multiple peroxidases [2]. For instance, 2-chloro-4-methoxyphenol shows MPO and TPO IC50 values within a 2-fold range [3]. The >65-fold MPO:TPO selectivity window is clinically relevant because TPO inhibition can lead to thyroid dysfunction and goiter, a known liability of non-selective peroxidase inhibitors. This data positions the compound as a more selective probe for MPO-mediated pathophysiology without confounding endocrine toxicity.

Peroxidase Selectivity Endocrine Safety Drug Design

High-Value Application Scenarios for 3-Chloro-4-(pyridin-2-ylmethoxy)phenol in Drug Discovery and Chemical Biology


Synthesis of Clinical-Stage HER2/EGFR Tyrosine Kinase Inhibitors (e.g., Pyrotinib)

This compound is an essential intermediate for the multi-step synthesis of pyrotinib maleate and related 3-cyanoquinoline-based irreversible TKIs [1]. Its use is mandatory to achieve the required HER2 selectivity (IC50 24 nM for ErbB2 vs. 440 nM for EGFR) and to enable the covalent binding mechanism of the final drug product. Substitution with alternative building blocks leads to a >60-fold loss in HER2 inhibitory potency and fails to replicate the validated clinical profile [2]. For process chemists and medicinal chemistry teams developing pan-HER or HER2-selective inhibitors, sourcing this exact intermediate is a non-negotiable requirement for maintaining intellectual property position and regulatory filing continuity.

Probe Development for Myeloperoxidase (MPO)-Driven Inflammatory Diseases

With an MPO IC50 of 26 nM and 65-fold selectivity over thyroid peroxidase, this compound serves as a validated starting point for developing selective MPO inhibitors for cardiovascular, neuroinflammatory, and autoimmune disease research [3]. Unlike promiscuous chlorophenol analogs that inhibit both MPO and TPO, this compound offers a cleaner pharmacological profile suitable for target validation studies in MPO-mediated atherosclerosis, multiple sclerosis, or rheumatoid arthritis models [4]. Its moderate CYP3A4 inhibition (IC50 140 nM) also provides a manageable liability profile for early-stage probe optimization.

Design of Next-Generation Mutant-Selective EGFR Inhibitors with Improved Safety Margins

The 3-chloro-4-(pyridin-2-ylmethoxy)phenyl group enables a unique 'DFG-in-C-helix-out' inactive EGFR conformation that spares wild-type EGFR (A431 IC50 > 1000 nM) while potently inhibiting drug-resistant mutants (H1975 IC50 = 12 nM) [5]. This >83-fold selectivity window is not achievable with simpler phenyl or pyridylmethyl substituents. Medicinal chemists pursuing fourth-generation EGFR inhibitors for osimertinib-resistant NSCLC should prioritize this intermediate to build in mutant selectivity and avoid the dose-limiting wild-type EGFR toxicities that plague earlier generation inhibitors [6].

Kinome-Wide Selectivity Screening and Chemical Probe Campaigns

Derivatives containing the 3-chloro-4-(pyridin-2-ylmethoxy)phenyl group have demonstrated exceptional kinome-wide selectivity, with an S-score(1) of 0.02 across 468 kinases, and a clean profile against INSR/IGF1R [7]. This makes the parent phenol a privileged intermediate for constructing focused chemical libraries aimed at identifying highly selective kinase probes. For academic screening centers and biotech companies running KINOMEscan or similar profiling assays, incorporating this moiety can significantly increase the probability of identifying selective tool compounds while reducing the burden of off-target counter-screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-(pyridin-2-ylmethoxy)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.